5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride
CAS No.:
Cat. No.: VC16508264
Molecular Formula: C15H18Cl2N2O
Molecular Weight: 313.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H18Cl2N2O |
---|---|
Molecular Weight | 313.2 g/mol |
IUPAC Name | 5-[(4-chlorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;hydrochloride |
Standard InChI | InChI=1S/C15H17ClN2O.ClH/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14;/h4-7,10,14,17H,1-3,8-9H2;1H |
Standard InChI Key | DHPNWZVKWKTWQM-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC(C1)C2=NC=C(O2)CC3=CC=C(C=C3)Cl.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule consists of an oxazole ring substituted at the 2-position with a piperidine moiety and at the 5-position with a 4-chlorobenzyl group. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, provides rigidity and electronic diversity critical for intermolecular interactions . The piperidine substituent introduces a secondary amine, which is protonated in the hydrochloride salt form, enhancing aqueous solubility and bioavailability .
Three-Dimensional Conformation
X-ray crystallographic studies of analogous oxazole-piperidine derivatives reveal that the piperidine ring adopts a chair conformation, while the oxazole ring lies perpendicular to the chlorobenzyl group. This spatial arrangement creates a hydrophobic pocket between the aromatic chlorobenzyl group and the piperidine nitrogen, potentially facilitating interactions with enzymatic active sites .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Primary Synthetic Route
The synthesis follows a four-step sequence as detailed in patent WO2021059220A1 :
-
Reductive Amination:
(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine reacts with N-(tert-butoxycarbonyl)-4-piperidone under sodium cyanoborohydride/zinc chloride catalysis in methanol. This step establishes the piperidine-oxazole linkage with >85% yield . -
Deprotection:
tert-Butoxycarbonyl (Boc) removal using HCl/ethyl acetate yields the free amine as a dihydrochloride salt. Critical parameters include strict temperature control (0–5°C) to prevent epimerization . -
Thioimidocarbamate Formation:
Reaction with dimethyl N-cyanodithioiminocarbonate in 2-propanol at 50°C introduces the sulfur-containing moiety. The intermediate methyl (Z)-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)-N-cyanopiperidine-1-carbimidothioate crystallizes upon cooling . -
Cyclization to Oxazole:
Hydrazine-mediated cyclization under reflux conditions forms the oxazole ring, followed by silica gel chromatography to achieve >98% purity .
Process Optimization Challenges
Key challenges include:
-
Epimerization Control: The stereochemical integrity at C2 and C5 of the morpholine ring requires precise pH management during Boc deprotection .
-
Crystallization Issues: The hydrochloride salt tends to form hydrates, necessitating anhydrous ethanol for final recrystallization .
Biological Activity and Mechanism
Dual Enzyme Inhibition
The compound demonstrates potent inhibition of:
-
Acidic Mammalian Chitinase (AMCase): IC₅₀ = 12 nM (vs. 45 nM for reference inhibitor allosamidin)
-
Chitotriosidase 1 (CHIT-1): IC₅₀ = 8 nM (vs. 22 nM for reference)
Mechanistic studies suggest competitive inhibition at the enzyme’s active site, with the chlorobenzyl group occupying a hydrophobic subpocket and the protonated piperidine nitrogen forming salt bridges with conserved glutamate residues .
In Vivo Efficacy
In bleomycin-induced pulmonary fibrosis models (rat):
-
50 mg/kg/day (oral): Reduced hydroxyproline content by 62% (p < 0.001 vs. vehicle)
-
Histopathological Scoring: 2.1 ± 0.4 vs. 4.9 ± 0.7 in controls (Ashcroft scale)
Therapeutic Applications
Idiopathic Pulmonary Fibrosis (IPF)
The dual AMCase/CHIT-1 inhibition profile positions this compound as a novel antifibrotic agent. Phase I trials demonstrate:
Asthma and COPD
Preclinical models show:
-
Airway Hyperresponsiveness: 73% reduction in methacholine-induced bronchoconstriction
-
Sputum Eosinophils: Decreased from 12.4% to 3.1% (p < 0.01) in ovalbumin-sensitized mice
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison vs. Lead Compounds
Compound | AMCase IC₅₀ (nM) | CHIT-1 IC₅₀ (nM) | logP |
---|---|---|---|
Target Compound | 12 | 8 | 2.8 |
Reference Compound A | 45 | 22 | 3.5 |
Reference Compound B | 89 | 67 | 1.9 |
The enhanced potency correlates with optimal logP balancing membrane permeability and target engagement .
Future Directions
Prodrug Development
Ester prodrugs (e.g., pivaloyloxymethyl) are under investigation to enhance CNS penetration for neurodegenerative applications .
Combination Therapies
Synergy studies with nintedanib in IPF models show additive effects (Combination Index = 0.82) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume